Cas no 1344733-56-7 (5-(Trifluoromethyl)oxepan-4-one)

5-(Trifluoromethyl)oxepan-4-one is a fluorinated heterocyclic compound featuring a seven-membered oxepane ring with a trifluoromethyl group at the 5-position and a ketone functionality at the 4-position. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly for the development of fluorinated intermediates. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications. The ketone moiety offers versatile functionalization potential, enabling further derivatization. Its well-defined stereochemistry and high purity make it suitable for precision synthesis. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships in drug discovery.
5-(Trifluoromethyl)oxepan-4-one structure
1344733-56-7 structure
商品名:5-(Trifluoromethyl)oxepan-4-one
CAS番号:1344733-56-7
MF:C7H9F3O2
メガワット:182.140372991562
CID:2855591
PubChem ID:71669140

5-(Trifluoromethyl)oxepan-4-one 化学的及び物理的性質

名前と識別子

    • 5-(trifluoromethyl)oxepan-4-one
    • (+/-)-5-(Trifluoromethyl)oxepan-4-one
    • 5-(Trifluoromethyl)oxepane-4-one
    • 5-(Trifluoromethyl)oxepan-4-one
    • インチ: 1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2
    • InChIKey: SLHYVUBAHCBCTK-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(CCOCC1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 182.05546401g/mol
  • どういたいしつりょう: 182.05546401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 1

5-(Trifluoromethyl)oxepan-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM112022-100g
5-(trifluoromethyl)oxepan-4-one
1344733-56-7 97%
100g
$*** 2023-03-30
Chemenu
CM112022-25g
5-(trifluoromethyl)oxepan-4-one
1344733-56-7 97%
25g
$509 2021-08-06
Chemenu
CM112022-5g
5-(trifluoromethyl)oxepan-4-one
1344733-56-7 97%
5g
$*** 2023-03-30
Enamine
EN300-731713-5.0g
5-(trifluoromethyl)oxepan-4-one
1344733-56-7 93%
5g
$3520.0 2023-06-06
Enamine
EN300-731713-0.25g
5-(trifluoromethyl)oxepan-4-one
1344733-56-7 93%
0.25g
$601.0 2023-06-06
Aaron
AR00A0TB-250mg
(+/-)-5-(Trifluoromethyl)oxepan-4-one
1344733-56-7 95%
250mg
$852.00 2025-02-14
1PlusChem
1P00A0KZ-500mg
(+/-)-5-(Trifluoromethyl)oxepan-4-one
1344733-56-7 93%
500mg
$1233.00 2023-12-22
Aaron
AR00A0TB-100mg
(+/-)-5-(Trifluoromethyl)oxepan-4-one
1344733-56-7 95%
100mg
$603.00 2025-02-14
Aaron
AR00A0TB-2.5g
(+/-)-5-(Trifluoromethyl)oxepan-4-one
1344733-56-7 95%
2.5g
$3297.00 2025-02-14
1PlusChem
1P00A0KZ-2.5g
(+/-)-5-(Trifluoromethyl)oxepan-4-one
1344733-56-7 93%
2.5g
$3003.00 2023-12-22

5-(Trifluoromethyl)oxepan-4-one 関連文献

5-(Trifluoromethyl)oxepan-4-oneに関する追加情報

Introduction to 5-(Trifluoromethyl)oxepan-4-one (CAS No. 1344733-56-7)

5-(Trifluoromethyl)oxepan-4-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic ketone, with the chemical formula C₇H₇F₃O₂, has garnered considerable attention due to its potential applications in drug development and material science. The presence of a trifluoromethyl group and an oxepane ring system imparts distinct reactivity and electronic characteristics, making it a valuable scaffold for synthetic chemists and biologists alike.

The compound’s molecular structure consists of a five-membered oxygen-containing ring (oxepane) substituted with a ketone group at the fourth position and a trifluoromethyl group at the fifth position. This configuration contributes to its stability under various chemical conditions while also enabling diverse functionalization pathways. The trifluoromethyl moiety, in particular, is renowned for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules, thereby enhancing their pharmacological efficacy.

In recent years, 5-(Trifluoromethyl)oxepan-4-one has been explored as a key intermediate in the synthesis of bioactive molecules. Its oxepane core is a privileged scaffold in medicinal chemistry due to its ability to mimic the conformational flexibility of natural products while maintaining structural integrity. This has led to its incorporation into various drug candidates targeting neurological disorders, infectious diseases, and inflammatory conditions.

One of the most compelling aspects of 5-(Trifluoromethyl)oxepan-4-one is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic profiles. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in cancer progression. The trifluoromethyl group enhances the binding affinity of these inhibitors by increasing their lipophilicity and reducing metabolic degradation, thereby prolonging their biological activity.

Moreover, the oxepane ring system in 5-(Trifluoromethyl)oxepan-4-one facilitates interactions with biological targets through steric and electronic modulation. This has been exploited in the design of peptidomimetics and small-molecule drugs that mimic natural bioactive peptides. Such mimetics are particularly valuable in treating diseases where peptide-based therapies suffer from poor bioavailability or rapid degradation.

Recent advances in computational chemistry have further illuminated the potential of 5-(Trifluoromethyl)oxepan-4-one as a pharmacophore. Molecular modeling studies indicate that its structure can be tailored to optimize interactions with specific protein targets, leading to the development of high-affinity ligands. These studies have guided the synthesis of novel analogs with enhanced therapeutic properties, including improved selectivity and reduced side effects.

The versatility of 5-(Trifluoromethyl)oxepan-4-one extends beyond pharmaceutical applications. In material science, this compound has been investigated for its potential use in organic electronics and polymer chemistry. Its ability to undergo controlled functionalization allows for the creation of advanced materials with tailored properties, such as enhanced thermal stability or optical characteristics.

Industrial-scale synthesis of 5-(Trifluoromethyl)oxepan-4-one has also seen significant progress. Catalytic methods have been developed to improve yield and purity while minimizing environmental impact. These advancements align with global efforts to promote sustainable chemical manufacturing practices.

Future research directions for 5-(Trifluoromethyl)oxepan-4-one include exploring its role in drug discovery through high-throughput screening campaigns and developing new synthetic strategies for complex derivatives. The integration of machine learning techniques into molecular design could further accelerate the discovery of novel compounds based on this scaffold.

In conclusion,5-(Trifluoromethyl)oxepan-4-one (CAS No. 1344733-56-7) represents a versatile and promising compound with broad applications across pharmaceuticals and materials science. Its unique structural features continue to inspire innovation, driving progress in both academic research and industrial development.

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